MOF Pore Compression: trans-Cyclobutane-1,3-Dicarboxylate Achieves 30% Lattice Compression Versus 1,4-Benzenedicarboxylate
In the synthesis of pore-space-partitioned (pacs) Metal-Organic Frameworks, substituting the conventional aromatic linker 1,4-benzenedicarboxylate (1,4-H2BDC) with trans-1,3-cyclobutanedicarboxylate (trans-CBDC) resulted in a 30% compression of the unit cell c/a ratio, achieving extreme pore shrinkage to subangstrom dimensions. This compression was coupled with an increase in C2H2/CO2 gas separation selectivity from 2.6 to 20.8—an 8-fold improvement—directly attributed to the shorter and more rigid aliphatic cyclobutane linker [1].
| Evidence Dimension | MOF unit cell compression (c/a ratio) and C2H2/CO2 selectivity |
|---|---|
| Target Compound Data | Unit cell compression: ~30%; C2H2/CO2 selectivity: 20.8 |
| Comparator Or Baseline | 1,4-benzenedicarboxylate (1,4-H2BDC): Unit cell compression: 0% (baseline); C2H2/CO2 selectivity: 2.6 |
| Quantified Difference | 30% reduction in unit cell c/a ratio; selectivity increased from 2.6 to 20.8 (8.0× improvement) |
| Conditions | Partitioned acs (pacs) MOF platform synthesized via isoreticular ligand replacement |
Why This Matters
This quantifies CBDA's unique ability to shrink MOF pores to subangstrom dimensions, a critical feature for high-selectivity gas separations (e.g., C2H2/CO2) that cannot be replicated by conventional aromatic or larger aliphatic linkers.
- [1] Wang W, et al. Cyclobutanedicarboxylate Metal-Organic Frameworks as a Platform for Dramatic Amplification of Pore Partition Effect. J Am Chem Soc. 2023;145(32):17551-17556. View Source
